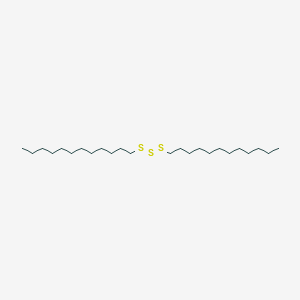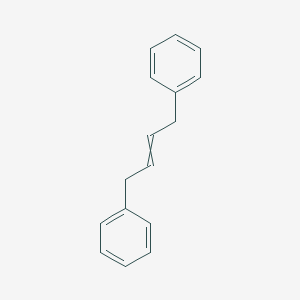
o-Benzylallylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzylallylbenzene is a chemical compound that belongs to the class of allylbenzene derivatives. It is a colorless liquid with a strong aroma and is commonly used in the fragrance industry. However, o-Benzylallylbenzene has also gained significant attention in scientific research due to its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of o-Benzylallylbenzene is not fully understood. However, studies suggest that its therapeutic effects may be attributed to its ability to interact with cellular signaling pathways. For example, o-Benzylallylbenzene has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. By inhibiting this pathway, o-Benzylallylbenzene may reduce inflammation and promote healing.
Biochemische Und Physiologische Effekte
O-Benzylallylbenzene has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, o-Benzylallylbenzene has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. These effects suggest that o-Benzylallylbenzene may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using o-Benzylallylbenzene in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies, with no observed adverse effects at doses up to 2000 mg/kg. Additionally, o-Benzylallylbenzene is readily available and relatively inexpensive, making it a cost-effective option for research. However, one limitation of using o-Benzylallylbenzene is its limited solubility in water, which may make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on o-Benzylallylbenzene. One area of interest is its potential as a natural preservative in the food industry. Studies have shown that o-Benzylallylbenzene has antimicrobial properties, which may make it a viable alternative to synthetic preservatives. Additionally, further research is needed to fully understand the mechanism of action of o-Benzylallylbenzene and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of o-Benzylallylbenzene are also needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
O-Benzylallylbenzene has been extensively studied for its potential therapeutic effects. Studies have shown that o-Benzylallylbenzene possesses antimicrobial, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, o-Benzylallylbenzene has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antioxidant properties have also been demonstrated by its ability to scavenge free radicals and reduce oxidative stress.
Eigenschaften
CAS-Nummer |
13657-49-3 |
|---|---|
Produktname |
o-Benzylallylbenzene |
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
4-phenylbut-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2 |
InChI-Schlüssel |
CTYOBVWQEXIGRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
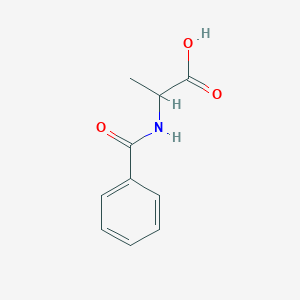
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
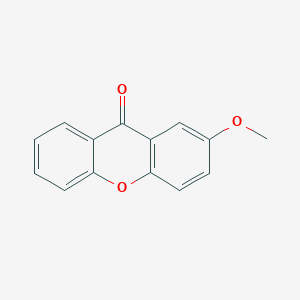
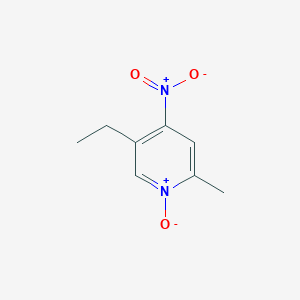
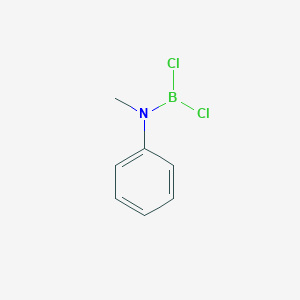
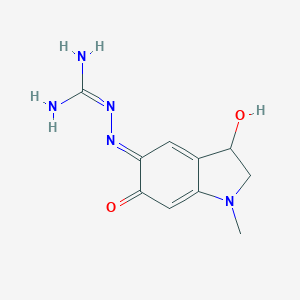
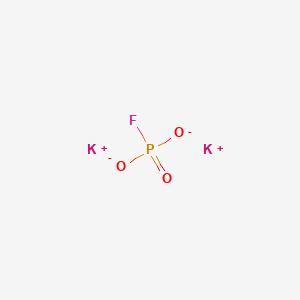
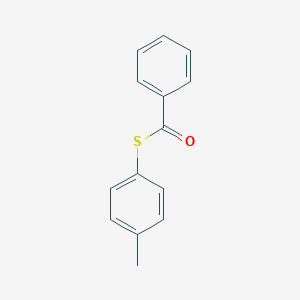
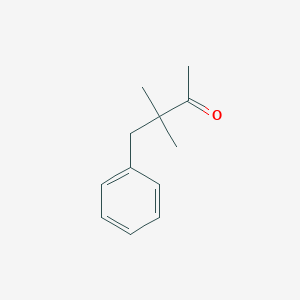
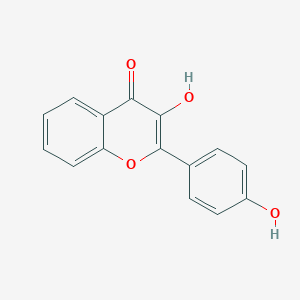
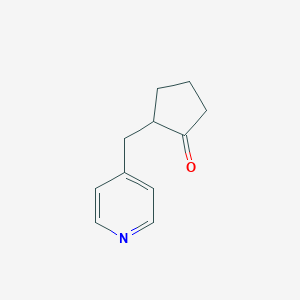
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
